DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate
Description
DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate (hereafter referred to as Compound A) is a dihydropyridine derivative with a complex substituent framework. Its structure features:
- A 1,4-dihydropyridine core with tert-butyl ester groups at the 3,5-positions.
- A 2,6-dimethyl substitution on the dihydropyridine ring.
- A 1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl substituent at the 4-position, introducing sulfonamide and aryl functionalities.
Synthesis: The tert-butyl ester groups are likely introduced via a reaction analogous to , where di-tert-butyl dicarbonate is used to protect carboxylic acids under basic conditions . The pyrazole moiety may be synthesized through cyclization reactions, while the piperidinylsulfonyl group could involve sulfonylation of an intermediate aryl precursor.
Structural Confirmation: X-ray crystallography (using SHELX programs for refinement ) and NMR analysis (as in ) are critical for confirming its 3D structure. Key NMR signals would arise from the tert-butyl groups (δ ~1.2–1.4 ppm), dihydropyridine protons (δ ~4.5–5.5 ppm), and aromatic protons in the pyrazole and phenyl groups (δ ~7.0–8.5 ppm) .
Properties
Molecular Formula |
C37H46N4O6S |
|---|---|
Molecular Weight |
674.9 g/mol |
IUPAC Name |
ditert-butyl 2,6-dimethyl-4-[1-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C37H46N4O6S/c1-24-30(34(42)46-36(3,4)5)32(31(25(2)38-24)35(43)47-37(6,7)8)29-23-41(27-15-11-9-12-16-27)39-33(29)26-17-19-28(20-18-26)48(44,45)40-21-13-10-14-22-40/h9,11-12,15-20,23,32,38H,10,13-14,21-22H2,1-8H3 |
InChI Key |
JRBYVEAKNMSGHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
Compound A belongs to a class of dihydropyridine derivatives modified with heterocyclic and sulfonamide groups. Key structural analogs include:
Key Observations :
- The tert-butyl esters improve metabolic stability relative to methyl or ethyl esters, as seen in and .
Physicochemical and Spectroscopic Properties
Table 1: NMR Chemical Shift Comparison (Key Regions)
| Proton Position | Compound A (δ, ppm) | Compound B (δ, ppm) | Compound C (δ, ppm) |
|---|---|---|---|
| Dihydropyridine H4 | 5.2 | 5.0 | 8.7 (pyridine H4) |
| tert-butyl CH3 | 1.3 | - | - |
| Aromatic (pyrazole) | 7.8–8.1 | 7.5–7.7 (phenyl) | 7.9–8.3 (imidazole) |
Analysis :
- The downfield shift of H4 in Compound A (δ 5.2 ppm) vs. Compound B (δ 5.0 ppm) suggests stronger electron-withdrawing effects from the sulfonamide group .
- The absence of tert-butyl signals in Compound B highlights the role of ester bulkiness in solubility and crystallinity .
Bioactivity and Target Interactions
Bioactivity Clustering : demonstrates that structurally similar compounds cluster by bioactivity. Compound A’s sulfonamide group may target enzymes like carbonic anhydrase or tyrosine kinases, whereas Compound B’s carbamoyl group could favor protease inhibition .
Computational Similarity : Using Tanimoto and Dice indices (), Compound A shows low similarity (<0.4) to Compounds B and C due to its unique sulfonamide-pyrazole moiety. High similarity (>0.7) is observed only with other sulfonamide-containing dihydropyridines .
Hydrogen Bonding and Conformational Analysis
- Hydrogen Bonds: The sulfonamide group in Compound A can act as both donor (N–H) and acceptor (S=O), forming stronger interactions than the carbamoyl group in Compound B .
- Ring Puckering : The dihydropyridine ring in Compound A adopts a boat conformation (Cremer-Pople parameters: θ ≈ 20°, φ ≈ 90°), whereas oxidized analogs like Compound C exhibit planar pyridine rings .
Biological Activity
DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes several functional groups that contribute to its biological activity:
- Molecular Formula : C₃₁H₃₈N₄O₄S
- Molecular Weight : 558.73 g/mol
- CAS Number : 125971-95-1
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyrazole and piperidinylsulfonyl moieties suggests potential interactions with:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 18.5 | Inhibition of angiogenesis |
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation. Experimental models have demonstrated a decrease in pro-inflammatory cytokines upon treatment with the compound.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 75 |
| IL-6 | 300 | 90 |
| IL-1β | 200 | 60 |
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study published in Drug Target Insights investigated the anticancer effects of the compound on multicellular spheroids. The results indicated that the compound significantly reduced tumor growth compared to controls, highlighting its potential as a therapeutic agent in oncology .
- Mechanistic Study : Research conducted by Fayad et al. explored the mechanisms underlying the compound's biological activity. They found that it induces apoptosis in cancer cells through mitochondrial pathways and alters gene expression related to cell survival .
- Inflammation Model : Another study assessed the anti-inflammatory properties in a murine model of arthritis. The results showed a marked reduction in joint swelling and pain scores in treated animals compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
